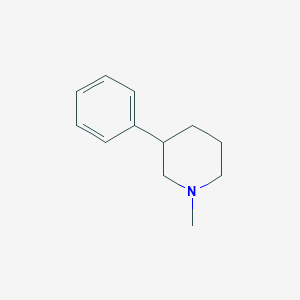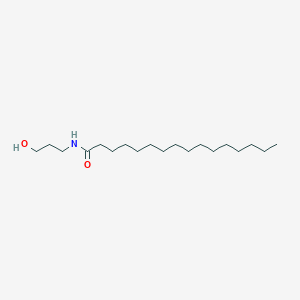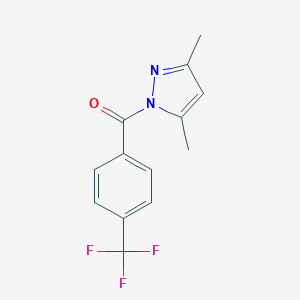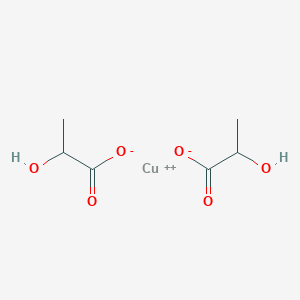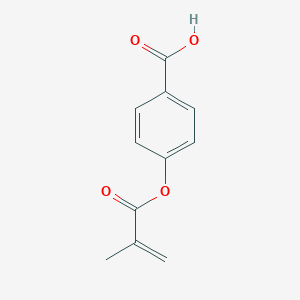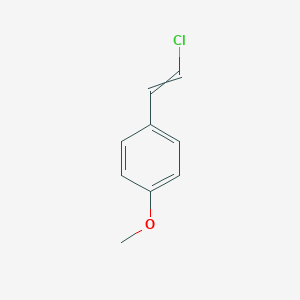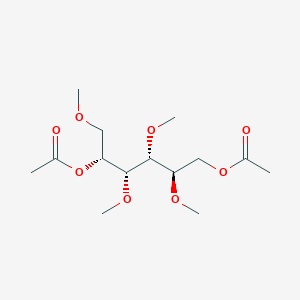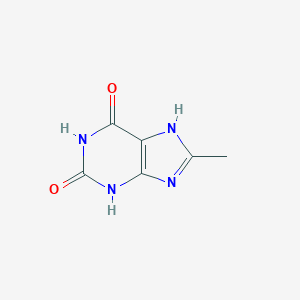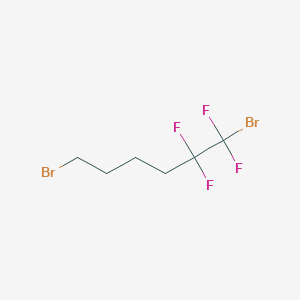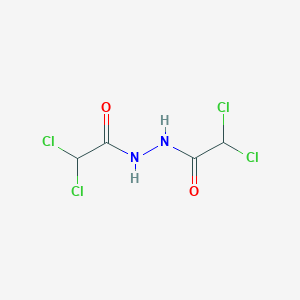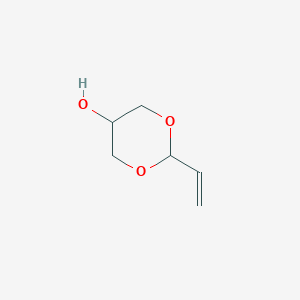
trans-2-Vinyl-1,3-dioxan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-2-vinyl-1,3-dioxan-5-ol is a chemical compound with the molecular formula C6H8O3. It is a colorless liquid that is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of trans-2-vinyl-1,3-dioxan-5-ol is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also act as a chiral auxiliary in asymmetric synthesis reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of trans-2-vinyl-1,3-dioxan-5-ol. However, it has been reported to exhibit antimicrobial activity against various bacterial strains. It has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trans-2-vinyl-1,3-dioxan-5-ol has several advantages and limitations for lab experiments. Some of the advantages include:
1. It is a versatile building block for the synthesis of various chemical compounds.
2. It exhibits antimicrobial activity.
3. It can act as a chiral auxiliary in asymmetric synthesis reactions.
Some of the limitations include:
1. It is not readily available commercially and needs to be synthesized in the lab.
2. Its mechanism of action is not fully understood.
3. Limited information is available on its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the research and development of trans-2-vinyl-1,3-dioxan-5-ol. Some of these include:
1. Exploration of its potential as a therapeutic agent for the treatment of bacterial infections and cancer.
2. Investigation of its mechanism of action.
3. Synthesis of new derivatives with improved antimicrobial and anticancer activity.
4. Development of new synthetic methodologies using trans-2-vinyl-1,3-dioxan-5-ol as a starting material.
5. Study of its potential as a chiral auxiliary in asymmetric synthesis reactions.
Conclusion:
In conclusion, trans-2-vinyl-1,3-dioxan-5-ol is a versatile chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and chiral auxiliary.
Métodos De Síntesis
Trans-2-vinyl-1,3-dioxan-5-ol can be synthesized through a reaction between acetaldehyde and glycolaldehyde. The reaction takes place in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The product is then purified through distillation and recrystallization.
Aplicaciones Científicas De Investigación
Trans-2-vinyl-1,3-dioxan-5-ol is used in various scientific research applications such as:
1. As a starting material for the synthesis of other chemical compounds.
2. As a reagent in organic synthesis reactions.
3. As a building block for the preparation of chiral ligands.
4. As a component in the synthesis of biologically active molecules.
Propiedades
Número CAS |
16081-29-1 |
|---|---|
Nombre del producto |
trans-2-Vinyl-1,3-dioxan-5-ol |
Fórmula molecular |
C6H10O3 |
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
2-ethenyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C6H10O3/c1-2-6-8-3-5(7)4-9-6/h2,5-7H,1,3-4H2 |
Clave InChI |
RCORSHSFJCXHTF-UHFFFAOYSA-N |
SMILES |
C=CC1OCC(CO1)O |
SMILES canónico |
C=CC1OCC(CO1)O |
Otros números CAS |
16081-29-1 16081-28-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



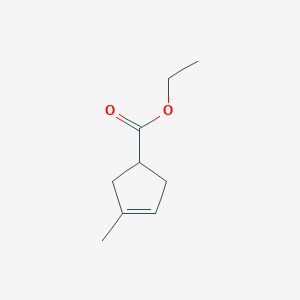
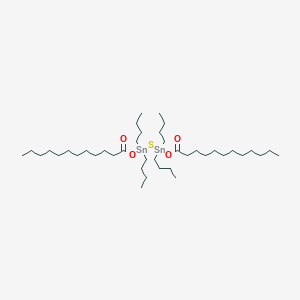
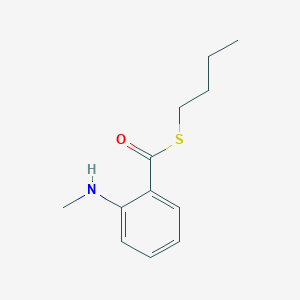
![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)
